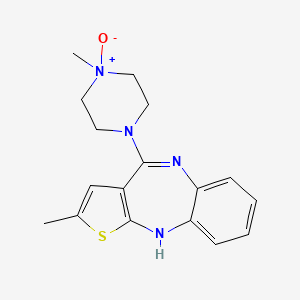

Olanzapine N-Oxide

Overview

Description

Olanzapine N-Oxide is a metabolite of the antipsychotic drug olanzapine. It is chemically known as 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine N-oxide. Olanzapine is widely used in the treatment of schizophrenia and bipolar disorder. The N-oxide derivative is formed through the metabolic oxidation of olanzapine and has been studied for its pharmacokinetic properties and potential therapeutic effects .

Mechanism of Action

Target of Action

Olanzapine N-Oxide primarily targets dopamine D2 receptors in the mesolimbic pathway . These receptors play a crucial role in the regulation of mood, behavior, and cognition . This compound also has a high affinity for serotonin type 2 receptors .

Mode of Action

This compound acts as an antagonist at the dopamine D2 receptors in the mesolimbic pathway . By binding to these receptors, it blocks the potential action of dopamine on postsynaptic receptors . This reduces the hyperactivity of dopamine, thereby helping to regulate mood, behavior, and cognition .

Biochemical Pathways

This compound is metabolized to its 10- and 4’-N-glucuronides, 4’-N-desmethylolanzapine via cytochrome P450 (CYP) 1A2, and this compound via flavin mono-oxygenase 3 . Metabolism to 2-hydroxymethylolanzapine via CYP2D6 is a minor pathway . The 10-N-glucuronide is the most abundant metabolite, but formation of 4’-N-desmethylolanzapine is correlated with the clearance of olanzapine .

Pharmacokinetics

The pharmacokinetics of this compound are linear and dose-proportional within the approved dosage range . Its mean half-life in healthy individuals is 33 hours, ranging from 21 to 54 hours . The mean apparent plasma clearance is 26 L/h, ranging from 12 to 47 L/h . Smokers and men have a higher clearance of olanzapine than women and nonsmokers . After administration, approximately 60% of the radioactivity is excreted in urine and 30% in feces .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the regulation of mood, behavior, and cognition . By acting as an antagonist at the dopamine D2 receptors, it reduces the hyperactivity of dopamine, a neurotransmitter involved in these processes .

Action Environment

Environmental factors such as smoking can influence the action, efficacy, and stability of this compound . For instance, smokers have a higher clearance of olanzapine than nonsmokers . Additionally, gender also impacts the pharmacokinetics of this compound, with men having a higher clearance than women .

Biochemical Analysis

Biochemical Properties

Olanzapine N-Oxide interacts with various enzymes and proteins in the body. It is predominantly metabolized by the enzyme flavin mono-oxygenase 3 . The interaction between this compound and these enzymes is crucial for its metabolic transformation .

Cellular Effects

This compound, as a metabolite of Olanzapine, may share some of the cellular effects of its parent compound. For instance, Olanzapine has been found to modulate neuronal nitric oxide synthase (nNOS) expression in the rat striatum, potentially reducing nitric oxide synthesis . It’s also been associated with oxidative stress and mitochondrial abnormalities in hypothalamic cells .

Temporal Effects in Laboratory Settings

Studies on Olanzapine, its parent compound, show that it has a relatively short terminal elimination half-life in mice and monkeys (approximately 3 hours), and a longer half-life in dogs (approximately 9 hours) .

Dosage Effects in Animal Models

Research on Olanzapine has shown that it significantly impacts cell viability in a dose and time-dependent manner .

Metabolic Pathways

This compound is involved in the metabolic pathway of Olanzapine. Olanzapine is metabolized to its 10- and 4’-N-glucuronides, 4’-N-desmethylolanzapine (via cytochrome P450 1A2), and this compound (via flavin mono-oxygenase 3) .

Transport and Distribution

Olanzapine, its parent compound, is predominantly bound to albumin (90%) and alpha 1-acid glycoprotein (77%) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Olanzapine N-Oxide typically involves the oxidation of olanzapine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Olanzapine N-Oxide undergoes various chemical reactions, including:

Substitution: The N-oxide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Reduction: Olanzapine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Olanzapine N-Oxide has been studied extensively in various fields:

Chemistry: It serves as a model compound for studying the metabolic pathways of olanzapine and its derivatives.

Biology: Research has focused on its role in the metabolic processes within the human body, particularly its conversion back to olanzapine.

Medicine: Studies have explored its potential therapeutic effects and its pharmacokinetic properties in comparison to olanzapine.

Industry: It is used in the development of analytical methods for the quantification of olanzapine and its metabolites in biological samples

Comparison with Similar Compounds

Olanzapine: The parent compound, widely used as an antipsychotic.

N-Desmethylolanzapine: Another metabolite of olanzapine with distinct pharmacokinetic properties.

2-Hydroxymethylolanzapine: A hydroxylated metabolite of olanzapine.

Uniqueness: Olanzapine N-Oxide is unique in its ability to be converted back to olanzapine, making it an important compound for studying the pharmacokinetics and metabolism of olanzapine. Its formation and reduction provide insights into the metabolic pathways and potential therapeutic effects of olanzapine and its derivatives .

Properties

IUPAC Name |

2-methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-12-11-13-16(20-7-9-21(2,22)10-8-20)18-14-5-3-4-6-15(14)19-17(13)23-12/h3-6,11,19H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVNYCDXBXGQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174794-02-6 | |

| Record name | Olanzapine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174794026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olanzapine Related Compound C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLANZAPINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O055W43VHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)